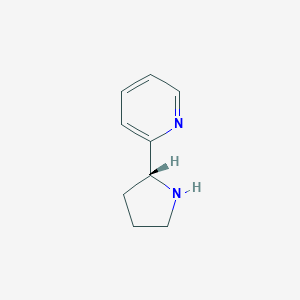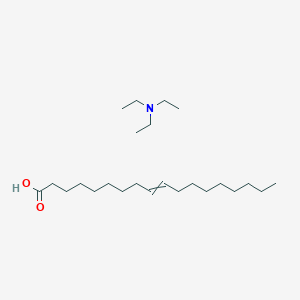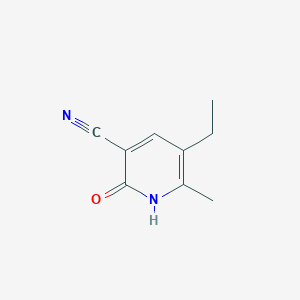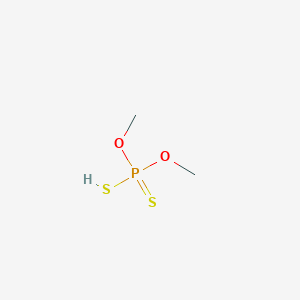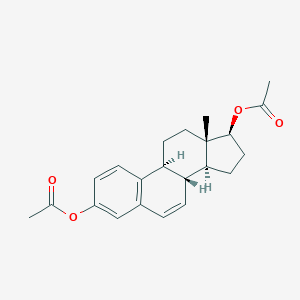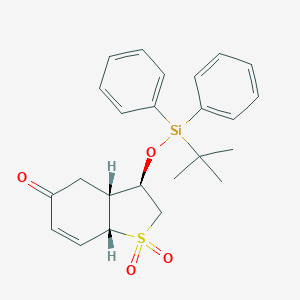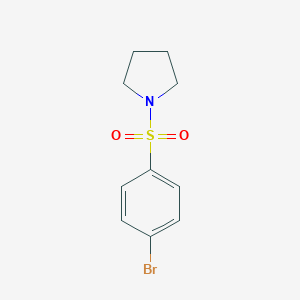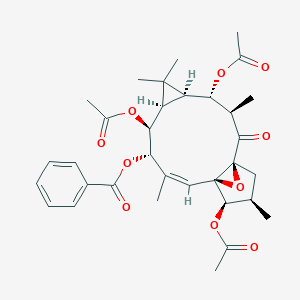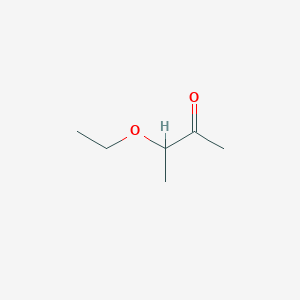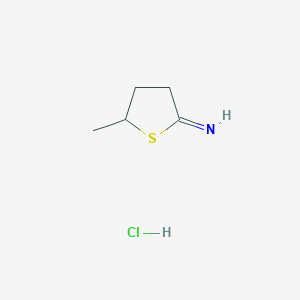
5-Methyl-2-iminothiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-iminothiolane (MIT) is a chemical compound that has been widely used in scientific research for many years. It is a water-soluble, low molecular weight reagent that is commonly used for protein modification and cross-linking. MIT is a thiol-reactive compound that can react with free sulfhydryl groups in proteins, leading to the formation of stable thioether bonds. This feature has made it an indispensable tool in many biochemical and physiological studies.
作用机制
5-Methyl-2-iminothiolane works by reacting with free sulfhydryl groups in proteins, forming stable thioether bonds. The reaction occurs rapidly under mild conditions, making it an ideal reagent for protein modification. 5-Methyl-2-iminothiolane is also highly specific for sulfhydryl groups, meaning that it does not react with other functional groups in proteins.
生化和生理效应
5-Methyl-2-iminothiolane has been shown to have minimal effects on protein structure and function, making it an ideal reagent for protein modification studies. However, it is important to note that 5-Methyl-2-iminothiolane can modify multiple sulfhydryl groups within a protein, which can affect protein activity and function. Therefore, careful control experiments should be conducted to ensure that the effects of 5-Methyl-2-iminothiolane modification are properly accounted for.
实验室实验的优点和局限性
One of the main advantages of using 5-Methyl-2-iminothiolane in lab experiments is its high specificity for sulfhydryl groups. This allows for precise modification of proteins without affecting other functional groups. Additionally, 5-Methyl-2-iminothiolane is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 5-Methyl-2-iminothiolane in lab experiments. For example, the modification of multiple sulfhydryl groups within a protein can make it difficult to interpret the results of experiments. Additionally, the use of 5-Methyl-2-iminothiolane can lead to the formation of non-specific cross-links, which can complicate data analysis.
未来方向
There are many potential future directions for research involving 5-Methyl-2-iminothiolane. One area of interest is the development of new 5-Methyl-2-iminothiolane-based reagents with improved specificity and efficiency. Additionally, 5-Methyl-2-iminothiolane could be used in combination with other protein modification techniques, such as site-directed mutagenesis or chemical labeling, to gain a more complete understanding of protein structure and function. Finally, 5-Methyl-2-iminothiolane could be used to modify proteins in living cells, allowing for the study of protein function in real-time and in their native environment.
Conclusion
In conclusion, 5-Methyl-2-iminothiolane is a valuable tool for protein modification and cross-linking in scientific research. It has been used in a wide range of applications, from protein-protein interaction studies to protein purification. While there are some limitations to its use, 5-Methyl-2-iminothiolane remains an important reagent for many researchers. With continued research and development, 5-Methyl-2-iminothiolane-based reagents have the potential to advance our understanding of protein structure and function.
合成方法
5-Methyl-2-iminothiolane can be synthesized by reacting 5-methyl-1,3-thiazolidine-2-thione with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields 5-Methyl-2-iminothiolane as a white crystalline solid with a melting point of 138-140°C. The synthesis process is relatively simple, and the reagents used are readily available.
科学研究应用
5-Methyl-2-iminothiolane has found widespread use in scientific research due to its ability to modify and cross-link proteins. It has been used in a variety of applications, including protein-protein interaction studies, protein structure determination, and protein purification. 5-Methyl-2-iminothiolane can also be used to introduce fluorescent probes or other functional groups into proteins, allowing for the visualization and tracking of specific proteins in living cells.
属性
CAS 编号 |
131237-91-7 |
|---|---|
产品名称 |
5-Methyl-2-iminothiolane |
分子式 |
C5H10ClNS |
分子量 |
151.66 g/mol |
IUPAC 名称 |
5-methylthiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |
InChI 键 |
SDSOAIVTMWWMAR-UHFFFAOYSA-N |
SMILES |
CC1CCC(=N)S1.Cl |
规范 SMILES |
CC1CCC(=N)S1.Cl |
同义词 |
5-methyl-2-iminothiolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



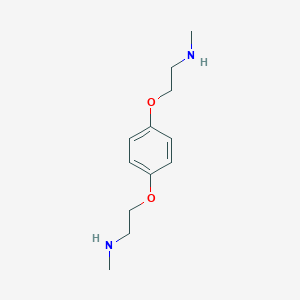
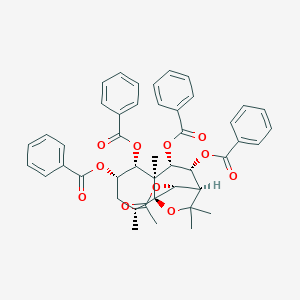
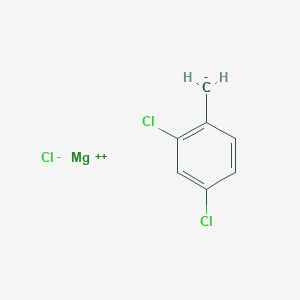
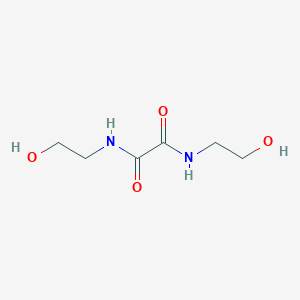
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
